

Technical Support Center: Separation of Phenylcyclohexane and Bicyclohexyl Azeotrope

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Compound of Interest

Compound Name: Phenylcyclohexane

Cat. No.: B048628

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in breaking the azeotrope of **phenylcyclohexane** and bicyclohexyl. The following sections detail methodologies for separation, present estimated quantitative data for process simulation, and offer solutions to common experimental issues.

Frequently Asked Questions (FAQs)

Q1: Why is it difficult to separate **phenylcyclohexane** and bicyclohexyl by conventional distillation?

A1: **Phenylcyclohexane** and bicyclohexyl form a minimum-boiling azeotrope. An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation. This means that the vapor produced has the same composition as the liquid, making separation by simple fractional distillation impossible.

Q2: What are the primary methods for breaking the **phenylcyclohexane**-bicyclohexyl azeotrope?

A2: The two most viable industrial methods for separating this azeotrope are Extractive Distillation and Pressure-Swing Distillation. Extractive distillation involves introducing a high-boiling solvent (entrainer) to alter the relative volatility of the components. Pressure-swing distillation utilizes two columns operating at different pressures to shift the azeotropic composition, allowing for separation.

Q3: How do I select a suitable entrainer for extractive distillation of this azeotrope?

A3: An ideal entrainer should have a significantly higher boiling point than both **phenylcyclohexane** and bicyclohexyl, be completely miscible with the mixture, and not form any new azeotropes. It should also selectively increase the relative volatility of one component over the other. For the **phenylcyclohexane**-bicyclohexyl system, polar solvents with high boiling points are potential candidates. Due to the lack of specific experimental data, a screening study using a process simulator with estimated properties is recommended.

Q4: Is the **phenylcyclohexane**-bicyclohexyl azeotrope sensitive to pressure changes?

A4: The feasibility of pressure-swing distillation depends on the sensitivity of the azeotropic composition to changes in pressure. While specific experimental data is not readily available, hydrocarbon azeotropes often exhibit some pressure sensitivity. A simulation study using estimated vapor-liquid equilibrium (VLE) data is necessary to quantify this sensitivity and determine the viability of pressure-swing distillation.

Experimental Protocols and Data Presentation

Due to the absence of publicly available experimental vapor-liquid equilibrium (VLE) data for the **phenylcyclohexane**-bicyclohexyl system, the following protocols are based on simulated processes. The VLE data can be estimated using the UNIFAC group contribution method.

UNIFAC Group Assignment for VLE Estimation:

To estimate the VLE behavior, the molecules are broken down into their functional groups as defined by the UNIFAC model.

Component	UNIFAC Groups
Phenylcyclohexane	1 x ACH, 5 x CH, 1 x CH ₂ , 5 x CH
Bicyclohexyl	2 x CH, 10 x CH ₂

These groups, along with the corresponding UNIFAC interaction parameters, can be used in process simulation software (e.g., Aspen Plus, CHEMCAD) to predict the VLE and azeotropic behavior.

Method 1: Extractive Distillation

This method involves the use of a heavy solvent (entrainer) to break the azeotrope. The entrainer is fed to an extractive distillation column, altering the volatility of **phenylcyclohexane** and bicyclohexyl, allowing for their separation. A second column is used to recover the entrainer from the separated component.

Simulated Experimental Protocol:

- **Entrainer Selection:** Based on preliminary simulations, a high-boiling polar solvent such as N-methyl-2-pyrrolidone (NMP) or sulfolane is chosen as the entrainer.
- **Column Setup:** Two distillation columns are required: an extractive distillation column (EDC) and a solvent recovery column (SRC).
- **Operation:**
 - The **phenylcyclohexane**-bicyclohexyl azeotropic mixture is fed to the middle section of the EDC.
 - The chosen entrainer is fed at a stage above the azeotrope feed.
 - In the EDC, the more volatile component (bicyclohexyl in the presence of a suitable entrainer) is obtained as the overhead product.
 - The bottom product from the EDC, containing **phenylcyclohexane** and the entrainer, is fed to the SRC.
 - In the SRC, the lower-boiling **phenylcyclohexane** is separated as the overhead product.
 - The high-boiling entrainer is recovered from the bottom of the SRC and recycled back to the EDC.

Simulated Quantitative Data (Extractive Distillation):

Parameter	Extractive Distillation Column (EDC)	Solvent Recovery Column (SRC)
Feed Composition	Azeotropic Mixture	Bottoms from EDC
Operating Pressure	101.3 kPa (Atmospheric)	50 kPa (Vacuum)
Entrainer	N-methyl-2-pyrrolidone (NMP)	-
Solvent to Feed Ratio	2:1 (mass basis)	-
Reflux Ratio	1.5	1.2
Number of Theoretical Stages	30	20
Feed Stage (Azeotrope)	15	-
Feed Stage (Entrainer)	5	10
Top Product Purity (Est.)	>99.5% Bicyclohexyl	>99.5% Phenylcyclohexane
Bottom Product	Phenylcyclohexane + NMP	>99.8% NMP (for recycle)

Method 2: Pressure-Swing Distillation

This technique is applicable if the azeotropic composition is sensitive to pressure. It employs two columns operating at different pressures. The distillate from the low-pressure column, which is at the azeotropic composition for that pressure, is fed to the high-pressure column. The different operating pressure in the second column shifts the azeotrope, allowing for further separation.

Simulated Experimental Protocol:

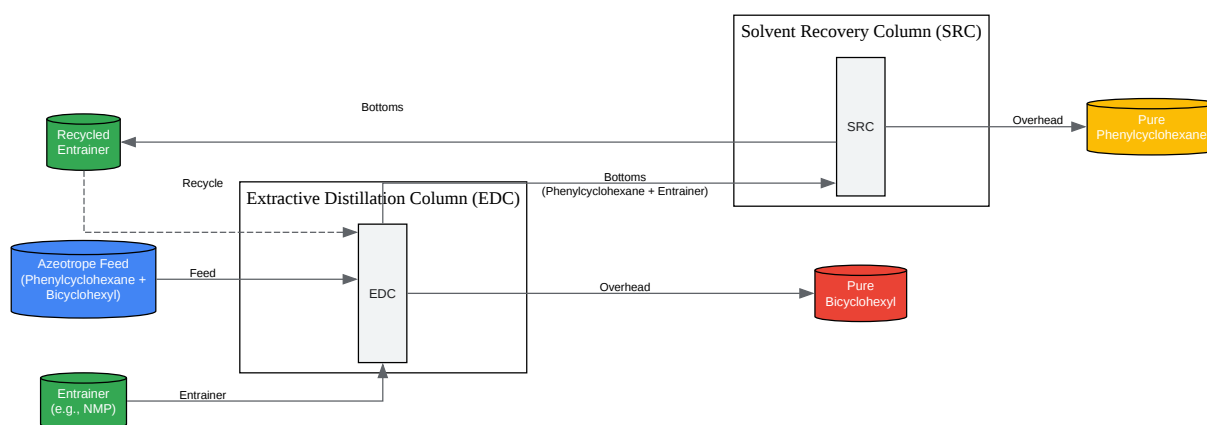
- **Pressure Level Selection:** Based on simulation, a low pressure (e.g., 50 kPa) and a high pressure (e.g., 500 kPa) are chosen to ensure a significant shift in the azeotropic composition.
- **Column Setup:** Two distillation columns are required: a low-pressure column (LPC) and a high-pressure column (HPC).
- **Operation:**

- The fresh azeotropic feed is mixed with the recycled distillate from the HPC and fed to the LPC.
- In the LPC, one of the pure components (e.g., **phenylcyclohexane**) is obtained as the bottom product.
- The overhead product from the LPC, having the azeotropic composition at the low pressure, is fed to the HPC.
- In the HPC, operating at a higher pressure, the azeotropic composition shifts, allowing the other pure component (bicyclohexyl) to be separated as the bottom product.
- The overhead product from the HPC, which is at the azeotropic composition for the high pressure, is recycled back to be mixed with the fresh feed to the LPC.

Simulated Quantitative Data (Pressure-Swing Distillation):

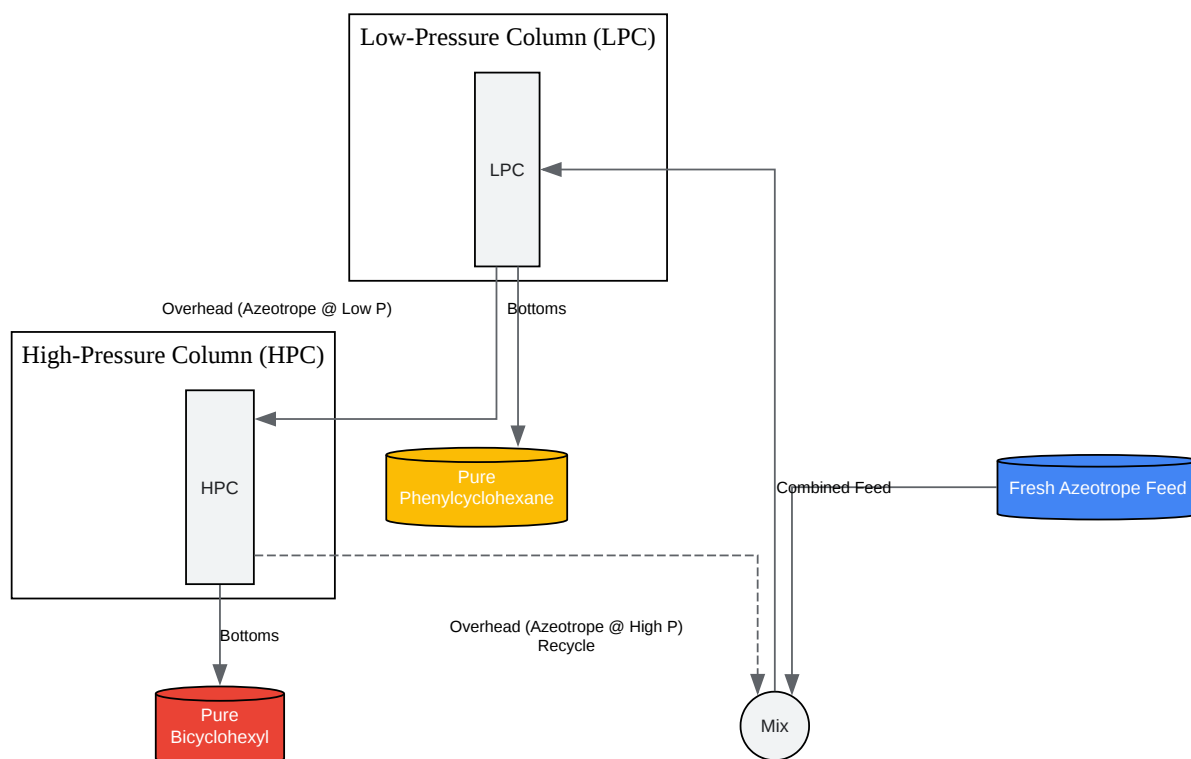
Parameter	Low-Pressure Column (LPC)	High-Pressure Column (HPC)
Operating Pressure	50 kPa	500 kPa
Feed Composition	Fresh Feed + HPC Distillate	LPC Distillate
Reflux Ratio	2.5	3.0
Number of Theoretical Stages	40	40
Feed Stage	20	20
Top Product Composition (Est.)	Azeotrope at 50 kPa	Azeotrope at 500 kPa (Recycled)
Bottom Product Purity (Est.)	>99.5% Phenylcyclohexane	>99.5% Bicyclohexyl

Mandatory Visualizations



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Caption: Workflow for Extractive Distillation.



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Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
Email: info@benchchem.com